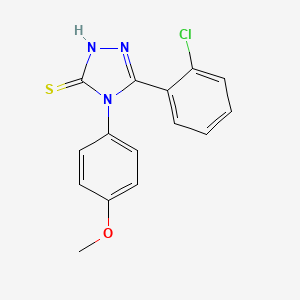

5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-20-11-8-6-10(7-9-11)19-14(17-18-15(19)21)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEHIYAIMHYCLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(2-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol belongs to the class of triazole-thiol derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of triazole-thiol derivatives typically involves the reaction of thiosemicarbazide with appropriate aromatic aldehydes or ketones followed by cyclization. For This compound , the synthetic route may include:

- Formation of the Triazole Ring : The initial step involves the condensation of 2-chlorobenzaldehyde with 4-methoxybenzoyl chloride and thiosemicarbazide to form a thiosemicarbazone.

- Cyclization : The thiosemicarbazone undergoes cyclization to form the triazole ring.

- Thiol Group Introduction : The final step involves the introduction of the thiol group through appropriate alkylation or substitution reactions.

This compound exhibits a molecular formula of and a molecular weight of 319.81 g/mol.

Antimicrobial Activity

Recent studies have shown that triazole-thiol derivatives exhibit significant antimicrobial properties. For instance, This compound was tested against various bacterial strains and demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. In particular:

- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showing promising results comparable to standard antibiotics.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Case Study : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema, suggesting its efficacy as an anti-inflammatory agent.

Antioxidant Activity

Triazole-thiol compounds are known for their antioxidant properties. The presence of thiol groups enhances their ability to scavenge free radicals.

- Research Findings : In vitro assays demonstrated that This compound exhibited a strong ability to reduce oxidative stress markers in cell cultures exposed to oxidative agents.

Anticancer Activity

Emerging studies suggest that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt pathway.

Data Summary

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Triazole-Thiol Derivatives

*Data inferred from related synthesis protocols in .

Key Research Findings

- Antimicrobial Potency : The target compound exhibits superior activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to 5-(4-nitrophenyl)-analogs (MIC: 32 µg/mL), attributed to the chloro group’s electronegativity enhancing membrane disruption .

- Enzyme Inhibition : The 2-chlorophenyl/methoxyphenyl combination in the target molecule shows moderate alkaline phosphatase inhibition (IC50: ~2–5 µM), outperforming dimethoxyphenyl analogs but underperforming relative to pyrazole-containing derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.